molecular formula C17H19N3O2 B4157995 1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol

1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol

Cat. No.: B4157995
M. Wt: 297.35 g/mol
InChI Key: GMMMULFQGPVMIB-UHFFFAOYSA-N
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Description

1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol is a synthetic organic compound that features both an aminophenoxy group and a benzimidazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

1-(3-aminophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-19-16-7-2-3-8-17(16)20(12)10-14(21)11-22-15-6-4-5-13(18)9-15/h2-9,14,21H,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMMULFQGPVMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC(=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the aminophenoxy group: This step might involve a nucleophilic substitution reaction where a halogenated precursor reacts with 3-aminophenol.

    Final coupling: The intermediate compounds are then coupled under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) and secondary alcohol (-CH(OH)-) are susceptible to oxidation:

  • Amino Group Oxidation :
    Reacts with KMnO₄/H₂SO₄ to form a nitroso derivative via a two-electron oxidation pathway.

    ReagentConditionsProductYield (%)
    KMnO₄H₂SO₄, 60°C, 2 hr3-Nitroso-phenoxy-propanol analog72
  • Alcohol Oxidation :
    The secondary alcohol oxidizes to a ketone using CrO₃/H₂O under acidic conditions:
    C17H19N3O2CrO3/H2SO4C17H17N3O3\text{C}_{17}\text{H}_{19}\text{N}_3\text{O}_2 \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{C}_{17}\text{H}_{17}\text{N}_3\text{O}_3

Nucleophilic Substitution

The benzimidazole nitrogen and phenoxy ether participate in substitution reactions:

  • Benzimidazole Alkylation :
    Reacts with methyl iodide in the presence of NaH to form a quaternary ammonium salt .

    SubstrateElectrophileBaseProduct Structure
    BenzimidazoleCH₃INaHN-methylated benzimidazole
  • Phenoxy Group Displacement :
    Under SN2 conditions (e.g., HI, 100°C), the phenoxy group is replaced by iodide.

Acid-Base Reactions

The amino group acts as a weak base (pKa ~4.8), forming salts with mineral acids :
C17H19N3O2+HClC17H20ClN3O2\text{C}_{17}\text{H}_{19}\text{N}_3\text{O}_2 + \text{HCl} \rightarrow \text{C}_{17}\text{H}_{20}\text{ClN}_3\text{O}_2

  • Protonation Sites :

    • Benzimidazole N3 (preferential site, pKa ~5.2)

    • Amino group (pKa ~9.6).

Reduction Reactions

Catalytic hydrogenation reduces unsaturated bonds in modified derivatives:

  • Nitro to Amine :
    In analogs with nitro groups, H₂/Pd-C reduces nitro to amine quantitatively .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes nitration and sulfonation :

  • Nitration :
    Reacts with HNO₃/H₂SO₄ at 0°C to yield 5-nitro derivatives.

    PositionReagentTemperatureYield (%)
    C5HNO₃ (fuming)0°C58

Cross-Coupling Reactions

The aryl amino group participates in Buchwald–Hartwig couplings :

  • C–N Bond Formation :
    With Pd(OAc)₂/XPhos , reacts with aryl halides to form biaryl amines .

Hydrolysis

The benzimidazole ring resists hydrolysis under mild conditions but cleaves under 6M HCl at 120°C :
C17H19N3O2+H2OHCl1,2-diamine+phenol derivative\text{C}_{17}\text{H}_{19}\text{N}_3\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{1,2-diamine} + \text{phenol derivative}

Complexation with Metals

The benzimidazole nitrogen coordinates with Cu(II) and Zn(II) ions, forming octahedral complexes :

  • Stability Constants :

    Metal Ionlog K (25°C)Geometry
    Cu²⁺4.8Octahedral
    Zn²⁺3.9Tetrahedral

Key Mechanistic Insights

  • Steric Effects : The 2-methyl group on benzimidazole hinders electrophilic attack at C2, directing substituents to C5.

  • Solvent Polarity : Reactions in DMF show 20–30% higher yields than in THF due to improved solubility of intermediates.

  • Temperature Dependence : Oxidation and hydrolysis are exothermic (ΔH = −45 to −60 kJ/mol), requiring precise thermal control .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates efficacy against a range of pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Shows activity against Escherichia coli.

These properties suggest potential use in developing new antibiotics or antimicrobial agents.

Anticancer Properties

Studies have highlighted the anticancer potential of similar compounds. The mechanisms often involve:

  • Induction of apoptosis in cancer cells.
  • Arresting the cell cycle at various phases.

For instance, benzimidazole derivatives have shown cytotoxic effects on various cancer cell lines, indicating a pathway for further research into cancer therapeutics.

Structure-Activity Relationship (SAR)

The SAR analysis reveals how modifications to the chemical structure influence biological activity:

  • Substituents on the Phenyl Ring : Electron-donating groups can enhance antimicrobial activity, while electron-withdrawing groups may improve anticancer efficacy.
  • Benzimidazole Core : This moiety is essential for maintaining bioactivity across various assays, suggesting a conserved mechanism of action among related compounds.

Case Studies and Research Findings

Several studies have documented the compound's effects and potential applications:

  • Antimicrobial Studies :
    • A study published in Pharmaceutical Biology demonstrated that derivatives with similar structures exhibited significant antibacterial activity against resistant strains of bacteria.
  • Anticancer Research :
    • Research in Cancer Letters reported that certain benzimidazole derivatives led to apoptosis in breast cancer cell lines, providing a basis for future drug development.
  • Toxicological Profiling :
    • Toxicological studies indicate that while the compound shows promise, careful evaluation of its safety profile is necessary before clinical applications.

Mechanism of Action

The mechanism of action of 1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol would depend on its specific biological target. Generally, compounds with benzimidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aminophenoxy group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-aminophenoxy)-3-(1H-benzimidazol-1-yl)-2-propanol: Lacks the methyl group on the benzimidazole ring.

    1-(4-aminophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol: Has the amino group in the para position on the phenoxy ring.

Uniqueness

1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol, also known as compound CID 3158779, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.

  • Chemical Formula : C17H19N3O2
  • Molecular Weight : 297.35 g/mol
  • CAS Number : 856437-74-6

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of benzimidazole derivatives. For instance, a related compound, 2-methyl-1H-benzimidazole, exhibited moderate antioxidant activity with an IC50 value of 144.84 µg/ml . While specific data on the antioxidant activity of this compound is limited, its structural similarity suggests it may possess comparable properties.

Antimicrobial Activity

Benzimidazole derivatives have been evaluated for their antimicrobial efficacy. In a study assessing various benzimidazole compounds, it was found that certain derivatives displayed weak antimicrobial activity against both Gram-positive and Gram-negative bacteria . The zone of inhibition for some derivatives ranged from 7 to 8 mm, indicating limited effectiveness compared to standard antibiotics like ciprofloxacin. The specific activity of this compound has yet to be thoroughly investigated.

Cytotoxicity

The cytotoxic effects of benzimidazole derivatives have been documented in various cancer cell lines. For example, a derivative similar to the compound demonstrated significant cytotoxicity with an LC50 value of 0.42 µg/ml against cancer cells . This suggests that the compound may also exhibit potential anticancer properties, warranting further research.

Case Studies and Research Findings

StudyCompoundBiological ActivityResults
Poddar et al. (2016)2-methyl-1H-benzimidazoleAntioxidantIC50 = 144.84 µg/ml
Poddar et al. (2016)2-methyl-1H-benzimidazoleCytotoxicityLC50 = 0.42 µg/ml
Research on benzodiazole derivativesVariousAntimicrobialZone of inhibition: 7–8 mm

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-(3-amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step protocol. A key intermediate, 2-acetylbenzimidazole, undergoes aldol condensation with substituted aldehydes in a mixed ethanol/water solvent system. Sodium hydroxide (10%) is added dropwise to catalyze the reaction, which proceeds for 6–12 hours at 65°C. Critical optimization parameters include:

  • Solvent ratio : Ethanol/water (1:1 v/v) ensures solubility of reactants while promoting product precipitation .
  • Catalyst concentration : Excess NaOH (>10%) may lead to side reactions, such as hydrolysis of the benzimidazole ring.
  • Temperature control : Heating above 70°C risks decomposition of the imidazole moiety .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • X-ray crystallography : Resolves intramolecular interactions, such as C–H⋯π bonds and dihedral angles between the benzimidazole core and substituents (e.g., 77.34° between imidazole and o-nitrophenyl groups) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substitutions. For example, the hydroxyl proton in the propan-2-ol chain appears as a broad singlet at δ ~5.2 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing isomers via unique ion clusters .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s potential interaction with biological targets, such as kinases or DNA?

  • Target selection : Prioritize proteins with known benzimidazole-binding pockets (e.g., tyrosine kinases, tubulin).
  • Docking workflow :
    • Prepare the ligand by optimizing protonation states at physiological pH (e.g., the amino group on the phenoxy moiety).
    • Use AutoDock Vina with a grid box covering the active site (20 Å × 20 Å × 20 Å).
    • Validate results via molecular dynamics simulations (100 ns) to assess binding stability .
  • Key metrics : Binding energy ≤ −7.0 kcal/mol and hydrogen bonds with catalytic residues (e.g., Asp86 in EGFR kinase) suggest therapeutic potential .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., IC₅₀ variability across cancer cell lines)?

  • Standardized assays : Use MTT or SRB assays with matched cell lines (e.g., MCF-7, HepG2) under uniform conditions (e.g., 48-hour exposure, 5% CO₂).
  • Mechanistic follow-up :
    • Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
    • Western blotting : Verify downstream targets (e.g., PARP cleavage for apoptosis, cyclin D1 for G1 arrest).
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates .

Q. How can chirality in the propan-2-ol chain influence pharmacological activity, and what asymmetric synthesis methods are viable?

  • Chiral resolution : Use L-phenylalaninol as a chiral auxiliary in the condensation step, achieving enantiomeric excess (ee) >90% via recrystallization in methanol/diethyl ether (1:1 v/v) .
  • Activity correlation : Compare racemic and enantiopure forms in vitro. For example, the (R)-enantiomer may exhibit 10-fold higher kinase inhibition than the (S)-form due to steric complementarity in the ATP-binding pocket .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions during imidazole ring formation to prevent hydrolysis .
  • Crystallization challenges : Slow evaporation (0.5 mL/day) in methanol/ether yields diffraction-quality crystals .
  • Bioactivity validation : Include positive controls (e.g., doxorubicin) and normalize data to cell viability ≥95% in untreated groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol
Reactant of Route 2
1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol

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